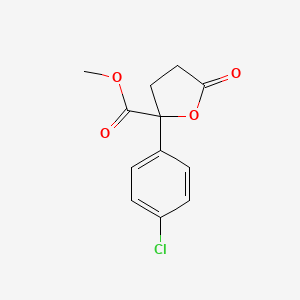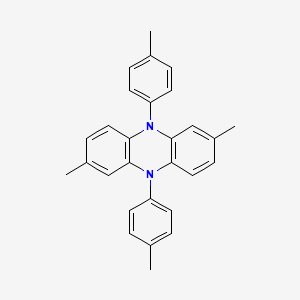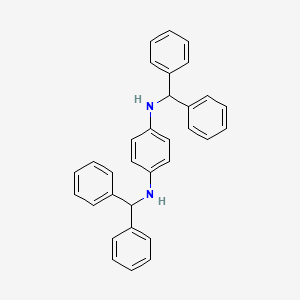
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine is an organic compound with the molecular formula C32H28N2. It is characterized by its unique structure, where two diphenylmethyl groups are attached to a benzene-1,4-diamine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Diphenyl-1,4-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine
Comparison: N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine is unique due to its specific diphenylmethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
25327-67-7 |
|---|---|
Molekularformel |
C32H28N2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
1-N,4-N-dibenzhydrylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H28N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)33-29-21-23-30(24-22-29)34-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-34H |
InChI-Schlüssel |
LKOBTDRGCYFRIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=CC=C(C=C3)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


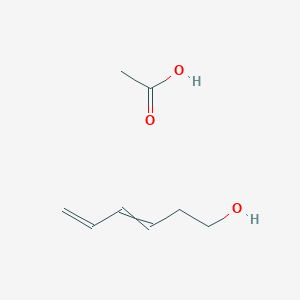

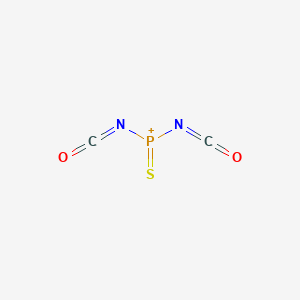
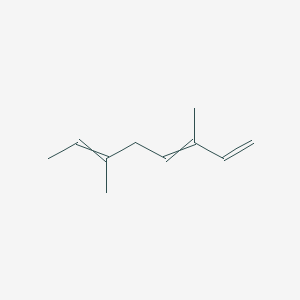
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

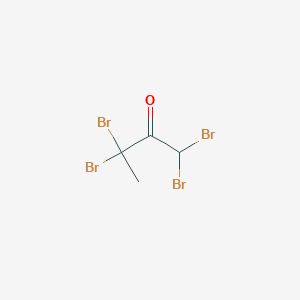
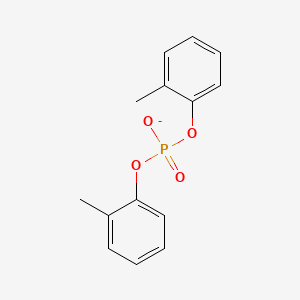
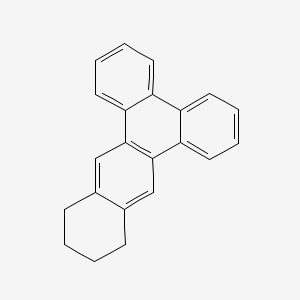

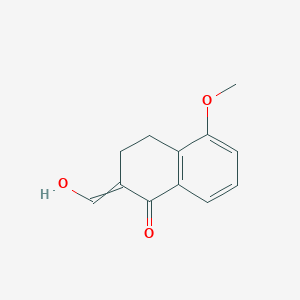
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
